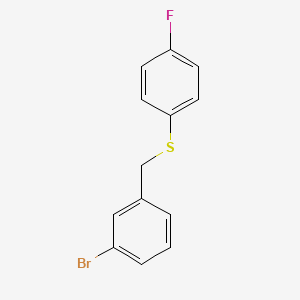

(3-Bromobenzyl)(4-fluorophenyl)sulfane

Description

BenchChem offers high-quality (3-Bromobenzyl)(4-fluorophenyl)sulfane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromobenzyl)(4-fluorophenyl)sulfane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-[(4-fluorophenyl)sulfanylmethyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFS/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQANFXWDDVTHHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CSC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-Bromobenzyl)(4-fluorophenyl)sulfane CAS 1443304-45-7 properties

Technical Monograph: (3-Bromobenzyl)(4-fluorophenyl)sulfane

Executive Summary: The Dual-Functional Scaffold

(3-Bromobenzyl)(4-fluorophenyl)sulfane (CAS 1443304-45-7) is a specialized organosulfur building block designed for high-precision medicinal chemistry and materials science. Its structural architecture combines three critical pharmacophoric elements: a thioether linker providing conformational flexibility, a 3-bromophenyl moiety serving as a reactive handle for cross-coupling, and a 4-fluorophenyl group to modulate lipophilicity and metabolic stability.

This guide outlines the physicochemical profile, synthetic pathways, and functionalization logic for researchers utilizing this compound in drug discovery (specifically kinase inhibitors and GPCR ligands) and advanced organic synthesis.

Chemical Identity & Physicochemical Profile

| Property | Specification |

| CAS Number | 1443304-45-7 |

| IUPAC Name | 1-((3-Bromobenzyl)thio)-4-fluorobenzene |

| Molecular Formula | C₁₃H₁₀BrFS |

| Molecular Weight | 297.19 g/mol |

| SMILES | Fc1ccc(SCc2cccc(Br)c2)cc1 |

| Appearance | White to off-white crystalline solid (typically) or viscous oil |

| Predicted LogP | ~4.8 (Highly Lipophilic) |

| Solubility | Soluble in DMSO, DCM, Chloroform; Insoluble in Water |

Structural Analysis: The molecule consists of two aromatic domains linked by a methylene-sulfide bridge. The meta-positioning of the bromine atom on the benzyl ring prevents steric hindrance during downstream catalysis, while the para-fluorine on the phenyl ring protects against P450-mediated oxidation at the susceptible 4-position.

Synthetic Methodologies

The most robust synthesis relies on a nucleophilic substitution (

Protocol: Thioether Formation via S_N2 Alkylation

Reagents:

-

Nucleophile: 4-Fluorothiophenol (1.0 equiv)

-

Electrophile: 3-Bromobenzyl bromide (1.0 equiv)

-

Base: Potassium Carbonate (

, 2.0 equiv) or Cesium Carbonate ( -

Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried round-bottom flask with 4-fluorothiophenol and anhydrous ACN under

atmosphere. -

Deprotonation: Add

in one portion. Stir at ambient temperature for 15 minutes to generate the thiolate anion. -

Alkylation: Add 3-bromobenzyl bromide dropwise (dissolved in minimal ACN) to control the exotherm.

-

Reaction: Stir at 60°C for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the thiol.

-

Workup: Quench with water. Extract with EtOAc (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (

, 100% Hexanes

Critical Control Point: Ensure the benzyl bromide is free of benzyl alcohol impurities, as these will not react under basic conditions without activation (e.g., mesylation).

Figure 1: Convergent synthesis of (3-Bromobenzyl)(4-fluorophenyl)sulfane via nucleophilic substitution.

Functionalization & Reactivity Logic

The utility of CAS 1443304-45-7 lies in its orthogonal reactivity. The sulfide bridge is stable to basic cross-coupling conditions, allowing the bromine handle to be derivatized first.

A. Palladium-Catalyzed Cross-Coupling (The Bromide Handle)

The meta-bromo group allows for the introduction of biaryl systems or heteroaryl motifs.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to extend the carbon skeleton.

-

Buchwald-Hartwig: Amination to introduce nitrogen-containing pharmacophores (piperazines, morpholines).

B. Sulfur Oxidation (The Linker)

The sulfide can be selectively oxidized to the sulfoxide (chiral center potential) or sulfone (strong electron-withdrawing linker).

-

Reagent:

-CPBA (1.0 equiv for Sulfoxide, 2.5 equiv for Sulfone) or Oxone®.

C. Spectroscopic Validation (Expected Signals)

-

¹H NMR (CDCl₃, 400 MHz):

-

~4.10 ppm (s, 2H,

- ~6.90–7.50 ppm (m, 8H, Aromatic): Look for the specific coupling patterns of the 4-F-phenyl (AA'BB' system) and 3-Br-benzyl (ABCD system).

-

~4.10 ppm (s, 2H,

-

¹³C NMR:

-

Look for the doublet splitting in carbon signals on the fluorinated ring due to

coupling (

-

Figure 2: Divergent functionalization pathways for library generation.

Handling & Safety (SDS Summary)

While specific toxicological data for this CAS may be limited, standard protocols for benzyl halides and aryl sulfides apply.

-

Hazard Statements (GHS):

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Sulfides are prone to slow oxidation in air over long periods.

-

Disposal: Collect as halogenated organic waste. Do not release into drains due to high aquatic toxicity potential of organosulfur/halogenated compounds.

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 1443304-45-7. Retrieved from .

-

Sigma-Aldrich. (2024). Safety Data Sheet for Benzyl Sulfide Derivatives. Retrieved from .[5]

- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.

Sources

Electronic Properties of Bromine and Fluorine Substituted Thioethers: A Guide to Bioisosteres and Halogen Bonding

Topic: Electronic Properties of Bromine and Fluorine Substituted Thioethers Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Halogen Divergence

In medicinal chemistry, the introduction of halogen atoms into thioether (

This guide dissects the electronic underpinnings of these two distinct approaches, providing the causal logic required to deploy them effectively in lead optimization.

The Fluorine Effect: The Trifluoromethylthio ( ) Motif

The

Electronic and Physicochemical Parameters

The

Table 1: Comparative Electronic and Physicochemical Parameters

| Substituent | Hammett | Hammett | Hansch Lipophilicity ( | Field Effect ( | Resonance ( |

| 0.50 | 0.40 | 1.44 | 0.38 | 0.12 | |

| 0.35 | 0.38 | 1.04 | 0.41 | -0.06 | |

| 0.54 | 0.43 | 0.88 | 0.38 | 0.16 | |

| 0.00 | 0.15 | 0.61 | 0.20 | -0.20 | |

| 0.23 | 0.39 | 0.86 | 0.45 | -0.22 |

Data compiled from Hansch et al. and standard physical organic chemistry references.

Key Insight: The Hansch

Conformational Dynamics: The Generalized Anomeric Effect

In

-

Mechanism: There is a stabilizing hyperconjugative interaction between the lone pair of the sulfur atom (

) and the antibonding orbital of the C-F bond ( -

Consequence: This locks the C-S bond into a specific conformation orthogonal to the fluorine, affecting the ligand's 3D shape within a binding pocket. Unlike alkyl chains which possess entropic freedom, fluorinated thioethers are often conformationally biased.

Metabolic Stability

The

-

Oxidative Desulfurization: While

prevents -

Bioisosteric Advantage: The electron-withdrawing nature of

reduces the electron density on Sulfur compared to a methyl group (

The Bromine Effect: Halogen Bonding (XB)

While fluorine is "hard" and non-polarizable, bromine is "soft" and highly polarizable. In thioether scaffolds, bromine is rarely placed on the

The Sigma-Hole ( -hole)

The sigma-hole is a region of positive electrostatic potential on the extension of the

-

Origin: The electron density in the bromine atom is anisotropic.[2] The

orbital forms the covalent bond, leaving a depletion of electron density on the outer face. -

Interaction: This positive "cap" interacts attractively with Lewis bases (nucleophiles) such as backbone carbonyl oxygen atoms, nitrogen in histidine, or sulfur in cysteine/methionine within the protein target.

Directionality and Strength

Unlike hydrogen bonds (HB), which can be somewhat flexible, Halogen Bonds are strictly linear.

-

Angle: The

angle approaches -

Thioether Context: The thioether linkage (

) provides a specific "kink" angle (

Decision Framework & Visualization

The following diagram illustrates the decision logic for selecting between Fluorine and Bromine modifications on a thioether scaffold.

Caption: Decision matrix for optimizing thioethers using Fluorine (ADME focus) vs. Bromine (Affinity focus).

Experimental Protocols

Protocol A: Synthesis of Aryl Trifluoromethyl Thioethers ( )

Methodology: Electrophilic Trifluoromethylthiolation using Billard’s Reagent. This method avoids the handling of toxic

Reagents:

-

Substrate: Electron-rich Arene or Aryl Boronic Acid.

-

Reagent: Trifluoromethanesulfanylamide (Billard's Reagent).

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

-

Catalyst: Bronsted acid (TsOH) or Lewis Acid depending on substrate.

Step-by-Step Workflow:

-

Preparation: In a flame-dried flask under Argon, dissolve the aryl substrate (1.0 equiv) in anhydrous DCM (0.2 M).

-

Addition: Add Billard’s reagent (1.2 equiv).

-

Activation: Cool to 0°C. Add TsOH (10 mol%) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

-

Monitoring: Monitor via

NMR. The appearance of a singlet around -42 ppm indicates product formation. -

Workup: Quench with sat.

. Extract with DCM. -

Purification: Silica gel chromatography. Note:

compounds are highly lipophilic and elute quickly.

Protocol B: Assessing Halogen Bonding (Crystallography Screen)

To validate if a Bromine-substituted thioether is engaging in a sigma-hole interaction:

-

Co-crystallization: Incubate the protein target with the brominated ligand.

-

Data Collection: Collect X-ray diffraction data (< 2.0 Å resolution recommended).

-

Geometric Analysis:

-

Measure the distance (

) between Br and the Lewis base (O/N). -

Validation Criteria:

must be less than the sum of the van der Waals radii ( -

Measure the angle (

) of -

Validation Criteria:

should be

-

Synthesis Workflow Diagram

The following Graphviz diagram details the nucleophilic introduction of the

Caption: Strategy for Nucleophilic Trifluoromethylthiolation of Aryl Halides.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Politzer, P., Lane, P., Concha, M. C., Ma, Y., & Murray, J. S. (2007). An overview of halogen bonding. Journal of Molecular Modeling, 13(2), 305–311. Link

-

Leroux, F., Jeschke, P., & Schlosser, M. (2005).

-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews, 105(3), 827–856. Link -

Tlili, A., & Billard, T. (2016). Formation of C–SCF3 Bonds through Direct Trifluoromethylthiolation. Angewandte Chemie International Edition, 55(39), 11692-11710. Link

-

Xu, X. H., Matsuzaki, K., & Shibata, N. (2015). Synthetic methods for compounds having CF3–S units on carbon: Carbon-trifluoromethylthiolation. Chemical Reviews, 115(2), 731-764. Link

Sources

An In-depth Technical Guide to (3-Bromobenzyl)(4-fluorophenyl)sulfane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromobenzyl)(4-fluorophenyl)sulfane is a halogenated aromatic sulfide. This class of organic compounds, characterized by a thioether linkage between two substituted aromatic rings, is of significant interest in medicinal chemistry and materials science. The presence of bromine and fluorine atoms can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the available technical data for (3-Bromobenzyl)(4-fluorophenyl)sulfane, with a focus on its chemical identity and safety profile to ensure its safe handling and application in a research and development setting.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of (3-Bromobenzyl)(4-fluorophenyl)sulfane is presented below. It is important to note that some of these properties may be predicted or derived from structurally similar compounds due to a lack of experimentally determined data.

| Property | Value | Source |

| CAS Number | 1443304-45-7 | [2] |

| Molecular Formula | C₁₃H₁₀BrFS | Estimated |

| Molecular Weight | 297.19 g/mol | Estimated |

| Appearance | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Synthesis and Potential Applications

Synthetic Pathways

The synthesis of diaryl sulfides such as (3-Bromobenzyl)(4-fluorophenyl)sulfane can typically be achieved through nucleophilic substitution reactions. A common approach involves the reaction of a substituted thiophenol with a benzyl halide in the presence of a base. For the synthesis of the title compound, this would likely involve the reaction of 4-fluorothiophenol with 3-bromobenzyl bromide.

Alternatively, modern synthetic methods are exploring greener routes for the preparation of benzyl phenyl sulfides, such as the reaction of thioanisoles with benzyl alcohols over ionic liquids, which avoids the use of halogenated starting materials and harsh reagents[3]. The choice of synthetic route would depend on factors such as the availability of starting materials, desired yield, and scalability of the reaction.

Significance in Drug Discovery

Substituted benzyl phenyl sulfides are recognized as important scaffolds in drug discovery. They have been investigated for a range of biological activities, including their potential as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA)[4]. The structural motifs present in (3-Bromobenzyl)(4-fluorophenyl)sulfane, namely the halogenated phenyl rings, are common in many pharmacologically active compounds. Halogenation can enhance a molecule's binding affinity to target proteins and improve its pharmacokinetic profile. Therefore, this compound could serve as a valuable intermediate or building block in the synthesis of novel drug candidates.

Comprehensive Safety Data

The following safety information is derived from available safety data sheets (SDS) for compounds with the same CAS number. It is imperative that this compound is handled only by trained professionals in a well-ventilated laboratory setting, with appropriate personal protective equipment.

Hazard Identification

(3-Bromobenzyl)(4-fluorophenyl)sulfane is classified as a hazardous substance.

-

GHS Pictograms: Skull and crossbones, Corrosion, Health hazard, Exclamation mark

-

Signal Word: Danger

-

Hazard Statements:

-

Fatal if swallowed, in contact with skin or if inhaled.

-

Causes severe skin burns and eye damage.

-

May cause an allergic skin reaction.

-

May cause respiratory irritation.

-

-

Precautionary Statements:

-

Do not breathe dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

Contaminated work clothing should not be allowed out of the workplace.

-

Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

First-Aid Measures

-

General advice: Immediately remove any clothing contaminated with the product. In case of accident or if you feel unwell, seek medical advice immediately (show the label where possible).

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.

-

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor/physician.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific hazards arising from the chemical: In case of fire, hazardous decomposition products may be produced such as carbon oxides, sulfur oxides, hydrogen bromide gas, and hydrogen fluoride.

-

Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Handling and Storage

-

Precautions for safe handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Store in a cool place.

Experimental Workflow: Spill Response Protocol

The following diagram outlines the standard operating procedure for responding to a spill of (3-Bromobenzyl)(4-fluorophenyl)sulfane in a laboratory setting.

Caption: Workflow for handling a chemical spill.

Conclusion

(3-Bromobenzyl)(4-fluorophenyl)sulfane is a compound with potential applications in drug discovery and development. However, it is crucial to recognize its significant health hazards. Strict adherence to safety protocols is essential when handling this substance. This guide provides the foundational knowledge for its safe use in a research environment, emphasizing the importance of consulting the full Safety Data Sheet before commencing any experimental work.

References

-

J Antibiot (Tokyo). 2020 Feb;73(2):82-90. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus. [Link]

-

PubChem. Substance Record for SID 403443304. [Link]

-

ChemRxiv. A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids. [Link]

Sources

- 1. SID 403443304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1443304-45-7|(3-Bromobenzyl)(4-fluorophenyl)sulfane|BLD Pharm [bldpharm.com]

- 3. A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing (3-Bromobenzyl)(4-fluorophenyl)sulfane as a Promising Scaffold for Novel MRSA Inhibitors

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for New Scaffolds Against Methicillin-Resistant Staphylococcus aureus (MRSA)

The relentless evolution of antibiotic resistance in pathogenic bacteria represents a critical threat to global public health. Methicillin-resistant Staphylococcus aureus (MRSA) is a leading cause of severe nosocomial and community-acquired infections, demonstrating resistance to a wide array of conventional antibiotics.[1] This resistance necessitates a continuous search for novel antibacterial agents that operate via new mechanisms of action or target different bacterial pathways. The development of compounds built around unique chemical scaffolds is a cornerstone of this effort, offering the potential to circumvent existing resistance mechanisms.

This document outlines the scientific rationale and provides detailed experimental protocols for the investigation of (3-Bromobenzyl)(4-fluorophenyl)sulfane as a foundational scaffold for the development of new anti-MRSA agents. This diaryl sulfide structure is posited as a promising starting point for medicinal chemistry campaigns based on the established antibacterial properties of related benzyl phenyl sulfide derivatives, which have been shown to exhibit potent activity against MRSA.[2] We will explore the synthesis of this scaffold, propose a likely mechanism of action, and detail the requisite protocols for its evaluation as a viable MRSA inhibitor.

Scientific Rationale: Why (3-Bromobenzyl)(4-fluorophenyl)sulfane?

The selection of the (3-Bromobenzyl)(4-fluorophenyl)sulfane scaffold is predicated on several key chemical and biological considerations:

-

Structural Precedent: Benzyl phenyl sulfide derivatives have been identified as a class of compounds with significant antibacterial activity against MRSA. Their mechanism is often attributed to the disruption of the bacterial cell membrane, a target that is less prone to the development of resistance compared to specific enzymatic pathways.[2]

-

Chemical Tractability: The sulfide linkage provides a robust yet synthetically accessible core. The presence of bromo and fluoro substituents on the aromatic rings offers distinct advantages:

-

The 3-bromo group on the benzyl ring serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, allowing for the exploration of a wide chemical space to optimize activity and pharmacokinetic properties.

-

The 4-fluoro substituent on the phenyl ring can enhance metabolic stability and improve membrane permeability, crucial attributes for effective drug candidates.

-

-

Lipophilicity and Membrane Interaction: The overall lipophilic character of the diaryl sulfide scaffold is conducive to interaction with and disruption of the bacterial cell membrane's lipid bilayer, a proposed mechanism of action.

Proposed Mechanism of Action: Bacterial Membrane Disruption

Based on studies of structurally related compounds, we hypothesize that derivatives of the (3-Bromobenzyl)(4-fluorophenyl)sulfane scaffold will exert their antibacterial effect by compromising the integrity of the MRSA cell membrane. This can lead to a cascade of lethal events, including the dissipation of the membrane potential, leakage of essential intracellular components, and ultimately, cell death.[2]

Caption: Proposed mechanism of MRSA inhibition.

Experimental Protocols

This section provides detailed, self-validating protocols for the synthesis and evaluation of compounds derived from the (3-Bromobenzyl)(4-fluorophenyl)sulfane scaffold.

Protocol 1: Synthesis of (3-Bromobenzyl)(4-fluorophenyl)sulfane

This protocol describes a standard nucleophilic substitution reaction to form the core sulfide scaffold.

Materials:

-

3-Bromobenzyl bromide

-

4-Fluorothiophenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-fluorothiophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 20 minutes to form the thiophenolate salt.

-

Add 3-bromobenzyl bromide (1.05 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure (3-Bromobenzyl)(4-fluorophenyl)sulfane.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Synthetic workflow for the core scaffold.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium. This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

MRSA strain (e.g., ATCC 43300 or a clinical isolate)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound stock solution (in DMSO)

-

Vancomycin (positive control)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum by suspending several MRSA colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Prepare serial two-fold dilutions of the test compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (Vancomycin), a negative control (no drug), and a sterility control (no bacteria).

-

Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth). The result can be confirmed by reading the optical density at 600 nm.[4]

Protocol 3: Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of a compound over time.

Materials:

-

MRSA strain

-

CAMHB

-

Test compound

-

Sterile culture tubes

-

Tryptic Soy Agar (TSA) plates

Procedure:

-

Prepare a logarithmic phase culture of MRSA in CAMHB.

-

Dilute the culture to a starting concentration of ~1 x 10⁶ CFU/mL in flasks containing CAMHB.

-

Add the test compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.[5] Include a growth control (no drug).

-

Incubate the flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.

-

Perform serial dilutions of the aliquots in sterile saline and plate onto TSA plates.

-

Incubate the plates at 37°C for 24 hours and then count the number of colonies to determine the CFU/mL at each time point.

-

Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.[6]

Protocol 4: Mammalian Cell Cytotoxicity Assay

It is crucial to assess the toxicity of potential antibacterial compounds against mammalian cells to determine their therapeutic window.

Materials:

-

Human cell line (e.g., HEK293 or HepG2)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

Sterile 96-well plates

Procedure:

-

Seed the 96-well plates with mammalian cells at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound.

-

Incubate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

-

Add MTT solution to each well and incubate for an additional 4 hours. The MTT is reduced by viable cells to a purple formazan product.

-

Dissolve the formazan crystals by adding DMSO.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]

Data Presentation and Structure-Activity Relationship (SAR) Analysis

A systematic SAR study is essential for optimizing the lead scaffold. Derivatives should be synthesized by modifying the benzyl and phenyl rings. The results should be tabulated to facilitate analysis.

Table 1: Illustrative Antibacterial Activity and Cytotoxicity Data for a Hypothetical Series of Derivatives

| Compound ID | R¹ (on Benzyl Ring) | R² (on Phenyl Ring) | MIC (µg/mL) vs. MRSA ATCC 43300 | IC₅₀ (µg/mL) vs. HEK293 | Selectivity Index (SI = IC₅₀/MIC) |

| Scaffold | 3-Br | 4-F | 32 | >64 | >2 |

| 1a | 3-CN | 4-F | 16 | >64 | >4 |

| 1b | 3-CF₃ | 4-F | 8 | 58 | 7.25 |

| 1c | 3-Br | 2,4-diF | 4 | 45 | 11.25 |

| 1d | 3-CF₃ | 2,4-diF | 2 | 50 | 25 |

| Vancomycin | N/A | N/A | 1 | >100 | >100 |

Note: Data are hypothetical and for illustrative purposes only.

The SAR analysis from such a table would guide the next round of synthesis. For instance, the hypothetical data above suggests that electron-withdrawing groups at the 3-position of the benzyl ring and additional fluorine substitution on the phenyl ring enhance antibacterial potency while maintaining an acceptable toxicity profile.[8]

Conclusion and Future Directions

The (3-Bromobenzyl)(4-fluorophenyl)sulfane scaffold represents a chemically tractable and biologically rational starting point for the development of novel inhibitors targeting MRSA. The protocols detailed herein provide a comprehensive framework for the synthesis, in vitro screening, and initial toxicological assessment of derivative libraries. Future work should focus on a broad exploration of the structure-activity relationships, elucidation of the precise molecular mechanism of membrane disruption, and progression of the most promising candidates into in vivo models of MRSA infection.[9] This systematic approach holds the potential to deliver a new class of therapeutics to combat the significant threat of drug-resistant staphylococcal infections.

References

-

In vitro activity of novel anti-MRSA cephalosporins and comparator antimicrobial agents against staphylococci involved in prosthetic joint infections. PubMed. Available at: [Link]

-

In vitro and in vivo activity of a novel sorafenib derivative SC5005 against MRSA. Journal of Antimicrobial Chemotherapy. Available at: [Link]

-

In vitro antimicrobial activity of T-91825, a novel anti-MRSA cephalosporin, and in vivo anti-MRSA activity of its prodrug, TAK-599. PubMed. Available at: [Link]

-

Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. Available at: [Link]

-

The efficacy of novel antibiotics against multi-drug-resistant Staphylococcus aureus: a preclinical in vitro study. ResearchGate. Available at: [Link]

-

A Rapid and High-Throughput Screening Approach for Methicillin-Resistant Staphylococcus aureus Based on the Combination of Two Different Real-Time PCR Assays. PMC. Available at: [Link]

-

Rapid Screening and Identification of Methicillin-Resistant Staphylococcus aureus from Clinical Samples by Selective-Broth and Real-Time PCR Assay. ResearchGate. Available at: [Link]

-

Investigation of Specimens for Screening for MRSA. SIMPIOS. Available at: [Link]

-

Structure-Activity Relationships and Design of Focused Libraries Tailored for Staphylococcus aureus Inhibition. ChemRxiv. Available at: [Link]

-

Computational Target-Based Screening of Anti-MRSA Natural Products Reveals Potential Multitarget Mechanisms of Action through Peptidoglycan Synthesis Proteins. ACS Omega. Available at: [Link]

-

The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Organic Syntheses Procedure. Available at: [Link]

-

Rapid Screening and Identification of Methicillin-Resistant Staphylococcus aureus from Clinical Samples by Selective-Broth and Real-Time PCR Assay. ASM Journals. Available at: [Link]

-

The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. PMC. Available at: [Link]

-

Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. PMC. Available at: [Link]

-

Discovery and Initial Structure-Activity Relationships of N-Benzyl Tricyclic Indolines as Antibacterials for Methicillin-Resistant Staphylococcus aureus. PMC. Available at: [Link]

-

Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Adichunchanagiri University. Available at: [Link]

-

Prominent Classes of Antibiotics and their Mechanism of Resistance against Methicillin-Resistant Staphylococcus aureus. Available at: [Link]

-

Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus. PubMed. Available at: [Link]

-

Synthesis of 3-bromo-4-fluoro-benzyl alcohol. PrepChem.com. Available at: [Link]

-

Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. MDPI. Available at: [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PMC. Available at: [Link]

- Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate ... Google Patents.

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate. Available at: [Link]

- Synthetic method of 3-bromo-4-fluorobenzaldehyde. Google Patents.

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available at: [Link]

-

The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Activities of some Novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol Derivatives. ResearchGate. Available at: [Link]

-

Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA). PMC. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. In vitro activity of novel anti-MRSA cephalosporins and comparator antimicrobial agents against staphylococci involved in prosthetic joint infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. acu.edu.in [acu.edu.in]

- 9. In vitro antimicrobial activity of T-91825, a novel anti-MRSA cephalosporin, and in vivo anti-MRSA activity of its prodrug, TAK-599 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Navigating the Buchwald-Hartwig Amination with Benzyl Sulfide Linkers

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Summary: The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forging carbon-nitrogen bonds, pivotal in pharmaceutical and materials science.[1][2][3] However, its application to substrates containing sulfur functionalities, such as benzyl sulfide linkers, presents a significant challenge due to the potential for palladium catalyst poisoning.[4][5] This guide provides an in-depth analysis of the mechanistic challenges and outlines robust strategies and protocols to achieve successful aminations in the presence of this otherwise problematic moiety. We will explore the critical roles of ligand and base selection, reaction conditions, and provide a validated, step-by-step protocol for researchers.

The Mechanistic Challenge: Palladium-Sulfur Interactions

The core of the Buchwald-Hartwig amination is a catalytic cycle involving a palladium(0) species.[6][7] The success of this cycle hinges on the ability of the palladium center to undergo oxidative addition with an aryl halide and subsequent reductive elimination to form the desired C-N bond. Sulfur compounds, including benzyl sulfides, are well-known inhibitors of palladium catalysts.[8][9]

The lone pairs of electrons on the sulfur atom can strongly coordinate to the electron-deficient palladium center. This interaction can lead to the formation of stable, off-cycle palladium-sulfur complexes, effectively sequestering the catalyst and halting the reaction.[5][10] This process, known as catalyst poisoning, is the primary hurdle to overcome.

Figure 1: The Buchwald-Hartwig catalytic cycle and the competing catalyst poisoning pathway induced by a sulfur-containing substrate.

Strategic Pillars for Successful Coupling

Overcoming sulfur-induced deactivation requires a rational selection of reagents and conditions designed to favor the productive catalytic cycle over the poisoning pathway.

Ligand Selection: The First Line of Defense

The choice of phosphine ligand is arguably the most critical parameter. The ligand must create a sterically hindered and electron-rich environment around the palladium center that facilitates rapid oxidative addition and reductive elimination, kinetically outcompeting the rate of sulfur coordination.

-

Bulky Biarylphosphine Ligands: Ligands developed by the Buchwald group, such as XPhos, SPhos, and RuPhos, are highly effective.[1][11] Their steric bulk can physically shield the palladium center, disfavoring the binding of the internal sulfide. Furthermore, their electron-donating properties accelerate the rate-limiting reductive elimination step.

-

N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable bonds with palladium. This stability can render the catalyst more robust and resistant to displacement by the sulfide. Pre-catalysts like [Pd(IPr)(μ-Cl)Cl]₂ have shown excellent efficacy in couplings involving aryl sulfides.[12][13]

-

Specialized P,S-Ligands: Interestingly, ligands that themselves contain a "soft" sulfur donor, such as certain DalPhos variants, have been investigated for Buchwald-Hartwig aminations.[14][15] The principle here involves a hemilabile interaction where the ligand's sulfur atom can reversibly coordinate and de-coordinate, potentially mitigating poisoning from an external sulfur source.

Palladium Source and Pre-catalyst

The choice of palladium source influences the in-situ formation of the active Pd(0) species.[6]

-

Common Sources: Pd(OAc)₂ and Pd₂(dba)₃ are widely used. They require in-situ reduction to Pd(0) by the phosphine ligand or amine.

-

Pre-catalysts: Palladacycle pre-catalysts (e.g., G3 or G4 XPhos Palladacycle) are often preferred. These complexes are air-stable and efficiently generate the active monoligated Pd(0) species upon exposure to a base, leading to more reproducible results.[6]

Base Selection: A Delicate Balance

The base facilitates the deprotonation of the amine, enabling its coordination to the palladium center.[16] For sensitive substrates, the choice of base is crucial to avoid side reactions.

-

Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base.[6] Potassium hexamethyldisilazide (KHMDS) is another powerful option, particularly when coupling less nucleophilic amines.[12]

-

Weaker Inorganic Bases: For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this often requires higher reaction temperatures and longer reaction times.[17][18]

Solvent and Temperature Optimization

-

Solvents: Anhydrous, non-polar aprotic solvents are standard. Toluene and dioxane are the most common choices.[6][19] Ethereal solvents like THF can also be used. Chlorinated solvents and acetonitrile should be avoided as they can inhibit the catalyst.[6]

-

Temperature: Reactions are typically heated, with temperatures ranging from 80-110 °C.[6][19] The optimal temperature will balance the need for a sufficient reaction rate against the potential for thermal degradation of the substrate or catalyst.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of an aryl halide containing a benzyl sulfide linker. Optimization of ligand, base, and temperature may be necessary for specific substrates.

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination protocol.

Materials and Reagents

| Reagent/Material | Typical Specification | Purpose |

| Aryl Halide Substrate | 1.0 equiv. | Electrophile |

| Amine | 1.2 - 1.5 equiv. | Nucleophile |

| Palladium Source | e.g., Pd₂(dba)₃ (1-2 mol%) | Catalyst |

| Ligand | e.g., XPhos (2-4 mol%) | Catalyst Stabilization/Activation |

| Base | e.g., NaOtBu (1.5 - 2.0 equiv.) | Amine Deprotonation |

| Solvent | Anhydrous Toluene or Dioxane | Reaction Medium |

| Schlenk flask/reaction vial | Oven-dried | Inert Reaction Vessel |

| Inert Gas | Argon or Nitrogen | Exclude Air and Moisture |

Step-by-Step Procedure

Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium source (e.g., 1.5 mol%), the phosphine ligand (e.g., 3.0 mol%), and the base (e.g., 2.0 equiv.).

-

Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas three times.

-

Solvent and Reagent Addition: Add anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the aryl halide). Stir the mixture for 5 minutes at room temperature.[11] Then, add the aryl halide (1.0 equiv.) and the amine (1.5 equiv.) via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed.

-

Workup: Once complete, cool the reaction to room temperature. Quench carefully with water.[11] Dilute the mixture with an organic solvent like ethyl acetate.

-

Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[19]

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | Catalyst poisoning by sulfide. | Increase ligand loading (up to 8 mol%). Switch to a more robust ligand system (e.g., an NHC pre-catalyst). |

| Insufficiently active catalyst. | Use a pre-catalyst. Ensure all reagents and solvents are anhydrous and degassed. | |

| Base is not strong enough. | Switch to a stronger base like NaOtBu or KHMDS. | |

| Side Product Formation | Hydrodehalogenation of starting material. | This can compete with amination.[1] Ensure the system is strictly anhydrous. A different ligand may be required. |

| Substrate or product degradation. | Lower the reaction temperature and extend the reaction time. Use a weaker base if compatible. | |

| Inconsistent Results | Variable quality of reagents/solvents. | Use freshly purified solvents and high-purity reagents. Ensure rigorous inert atmosphere techniques. |

| Inefficient stirring. | High-density inorganic bases can settle.[6] Ensure vigorous stirring throughout the reaction. |

References

-

Yang, S., et al. (2022). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. Organic Letters. (URL: [Link])

-

Solar, M., et al. (2015). Sulfur-containing DalPhos ligand variants: synthesis and application in Buchwald−Hartwig amination. Canadian Journal of Chemistry. (URL: [Link])

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable. (URL: [Link])

-

B-H amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (URL: [Link])

-

Use of base metals in Buchwald-Hartwig coupling - Wordpress. (URL: [Link])

-

Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. (URL: [Link])

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

-

A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. (URL: [Link])

-

The Role of the Base in Buchwald-Hartwig Amination. (URL: [Link])

-

Buchwald-Hartwig Coupling: Mechanism & Examples. (URL: [Link])

-

Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. (URL: [Link])

-

Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (URL: [Link])

-

Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. (URL: [Link])

-

A Robust Pd-Catalyzed C-S Cross-Coupling Process Enabled by Ball-Milling. (URL: [Link])

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

-

Catalysis - Wikipedia. (URL: [Link])

-

Optimization of the reaction conditions for the Buchwald-Hartwig... (URL: [Link])

-

Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (URL: [Link])

-

Benzylic sulfide synthesis by C-S coupling - Organic Chemistry Portal. (URL: [Link])

-

Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. (URL: [Link])

-

Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron - PMC. (URL: [Link])

-

Poisoning and deactivation of palladium catalysts. (URL: [Link])

-

Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. (URL: [Link])

-

Sulfur poisoning and regeneration of palladium-based catalysts. (URL: [Link])

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Catalysis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. semanticscholar.org [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Handling lachrymatory precursors in (3-Bromobenzyl)(4-fluorophenyl)sulfane synthesis

Topic: Synthesis of (3-Bromobenzyl)(4-fluorophenyl)sulfane

Critical Safety Briefing: The "Read This First"

Warning: This synthesis involves 3-Bromobenzyl bromide , a potent lachrymator (tear gas agent) and alkylating agent. It activates TRPA1 ion channels in mucous membranes, causing immediate, severe pain and lacrimation at concentrations as low as 0.1 ppm.

Immediate Action Card (Exposure):

-

Eyes: Do NOT rub.[1] Flush with water for 15+ minutes. Force eyelids open.

-

Skin: Wash with soap and water immediately.[1][2][3][4][5] Do NOT use ethanol/acetone (increases dermal absorption).

-

Spill: Evacuate the immediate area. Do not attempt to wipe up with paper towels without neutralizing first (see Section 3).

The Synthesis Protocol (Self-Validating System)

This protocol uses a Base-Mediated Nucleophilic Substitution (

Reaction Scheme:

Reagents & Setup

| Reagent | Role | Hazard Note |

| 4-Fluorobenzenethiol | Nucleophile | Stench, Toxic, Oxidation prone |

| 3-Bromobenzyl bromide | Electrophile | Severe Lachrymator , Corrosive |

| Potassium Carbonate ( | Base | Irritant (Dust) |

| Acetone (Dry) | Solvent | Flammable |

Step-by-Step Workflow

Phase 1: Nucleophile Activation (The "Stench" Phase)

-

In a fume hood, charge a round-bottom flask (RBF) with 4-Fluorobenzenethiol (1.0 equiv) and Acetone (0.2 M concentration).

-

Add

(1.5 equiv) in a single portion. -

Validation Check: The solution should turn slightly yellow/opaque as the thiolate anion forms. Stir for 15 minutes at Room Temperature (RT).

Phase 2: Electrophile Addition (The "Tears" Phase) 4. Cool the reaction mixture to 0°C (Ice bath).

- Expert Insight: Cooling lowers the vapor pressure of the benzyl bromide upon addition, significantly reducing lachrymatory risk.

- Dissolve 3-Bromobenzyl bromide (1.05 equiv) in a minimal amount of acetone in a separate vial.

- Cannula Transfer: Transfer the bromide solution dropwise into the RBF using a cannula or syringe. Do not pour.

- Remove ice bath and stir at RT for 2–4 hours.

Phase 3: Quench & Workup (The "Cleanup" Phase)

8. Validation Check: Perform TLC (Hexane/EtOAc).[6] The UV-active spot of benzyl bromide (

- Mechanism:[2][5][7][8][9] Ethanolamine reacts rapidly with any unreacted benzyl bromide to form a non-volatile, water-soluble ammonium salt.

- Filter off inorganic solids (

- Concentrate the filtrate and purify via column chromatography.

Workflow Visualization

The following diagram illustrates the critical control points where safety risks are highest.

Caption: Operational flow emphasizing the critical cooling step and chemical quenching of the lachrymator.

Decontamination & Spill Response

Standard cleaning methods (paper towels) often worsen lachrymator spills by increasing surface area for evaporation.

The "Magic" Neutralizer Recipe: Prepare a wash bottle labeled "Lachrymator Neutralizer" containing:

-

Ethanol (90%)

-

Ethanolamine or Triethylamine (10%)

Spill Logic:

-

Cover: Gently cover the spill with absorbent pads (do not wipe).

-

Soak: Soak the pads with the Neutralizer solution.

-

Wait: Allow 20 minutes for the amine to alkylate the benzyl bromide.

-

Clean: Dispose of pads as solid hazardous waste. Wash surface with soap and water.[1][2][3][4][5][10]

Troubleshooting & FAQs

Q: My eyes are burning even though the sash is down. What is wrong?

-

A: This is likely due to glove permeation or draft turbulence .

-

Permeation: Benzyl halides penetrate standard nitrile gloves in <5 minutes. If you touched the vial and then touched your face or sash, you transferred the chemical. Solution: Double glove. Change outer gloves immediately after the bromide addition step.

-

Turbulence: If you walk rapidly past the hood, you create a wake that pulls vapors out. Solution: Minimize foot traffic and ensure the sash is at the calibrated height.

-

Q: The reaction smells like rotten garlic/skunk, not sweet (benzyl bromide).

-

A: This is the 4-Fluorobenzenethiol .[11][12] While unpleasant, it is not a lachrymator.

-

Fix: Bleach (Sodium Hypochlorite) oxidizes thiols to sulfonates/disulfides, eliminating the smell. Keep a bleach bath in the hood for all glassware that touched the thiol.

-

Q: My yield is low (<50%), and I see a baseline spot on TLC.

-

A: You likely oxidized your thiol to the disulfide (Ar-S-S-Ar) before it reacted with the bromide.

-

Cause: Oxygen presence during the "Activation Phase."

-

Solution: Degas your acetone with nitrogen/argon sparging for 10 minutes before adding the thiol.

-

Q: Can I use Sodium Hydride (NaH) instead of Potassium Carbonate?

-

A: Yes, NaH is faster but riskier.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 108821, 3-Bromobenzyl bromide. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Medical services and first aid (1910.151). Retrieved from [Link]

-

Organic Syntheses. (2009). Synthesis of Thioethers via

Coupling. Org. Synth. 2009, 86, 18. Retrieved from [Link] -

University of California, Berkeley. (2023). SOP: Working with Lachrymators. EH&S Guidelines. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. ICSC 1225 - BENZYL BROMIDE [inchem.org]

- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. sciencemadness.org [sciencemadness.org]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 10. westliberty.edu [westliberty.edu]

- 11. fishersci.com [fishersci.com]

- 12. chemscene.com [chemscene.com]

- 13. merckmillipore.com [merckmillipore.com]

Technical Support Center: Purification of (3-Bromobenzyl)(4-fluorophenyl)sulfane

Welcome to the technical support center. This guide provides in-depth troubleshooting and procedural information for the purification of (3-Bromobenzyl)(4-fluorophenyl)sulfane, specifically focusing on the removal of unreacted 4-fluorothiophenol starting material. The following sections are designed to address common challenges encountered during experimental workup and purification, providing both the "how" and the "why" behind each step.

Part 1: Frequently Asked Questions & Core Principles

This section addresses the fundamental concepts underpinning the separation strategy. Understanding these principles is key to effective troubleshooting.

Q: What is the critical chemical difference between my desired product, (3-Bromobenzyl)(4-fluorophenyl)sulfane, and the unreacted 4-fluorothiophenol?

A: The primary difference lies in their acidity. 4-Fluorothiophenol is a weak acid, while your sulfide product is chemically neutral.[1] The proton on the sulfur atom (the thiol proton) of 4-fluorothiophenol is acidic, with a predicted pKa of approximately 6.4.[2][3] This means it can be easily removed by a moderately strong aqueous base, such as sodium hydroxide (NaOH), to form a water-soluble salt (sodium 4-fluorothiophenolate). Your product, (3-Bromobenzyl)(4-fluorophenyl)sulfane, lacks this acidic proton and remains neutral and insoluble in aqueous base. This difference is the cornerstone of the most effective separation method: liquid-liquid extraction.[4]

Q: Why is the complete removal of unreacted thiophenol so important?

A: There are three primary reasons for rigorous removal of residual thiophenol:

-

Pungent Odor and Toxicity: Thiols are notorious for their powerful and unpleasant odors, often described as a stench.[1][2] Thorough removal is essential for safe handling and to prevent contamination of laboratory spaces.

-

Product Purity: For applications in materials science or drug development, even small amounts of reactive impurities can interfere with downstream processes or biological assays.

-

Stability: Over time, residual thiol can oxidize in the presence of air to form the corresponding disulfide (bis(4-fluorophenyl) disulfide). This introduces another impurity into your final product, complicating analysis and potentially altering the material's properties.

Q: What is the recommended workflow for purifying my product?

A: The most robust and efficient workflow involves a primary purification step using alkaline extraction, followed by a secondary polishing step if required. The choice depends on the initial purity of your crude product after the reaction workup.

Caption: Recommended purification decision workflow.

Part 2: Troubleshooting Common Issues

This section provides solutions to specific problems you may encounter during the purification process.

Q: My crude product has a very strong, unpleasant smell even after an initial water wash. How do I eliminate it?

A: This is a clear indication of significant amounts of residual 4-fluorothiophenol. A simple water wash is ineffective because the thiol is not appreciably soluble in neutral water.[1][2][3] You must perform a series of washes with an aqueous base, such as 1M to 2M sodium hydroxide (NaOH), as detailed in Protocol 1. The base will deprotonate the thiol, converting it to the water-soluble sodium 4-fluorothiophenolate, which will be partitioned into the aqueous layer and removed. Repeat the basic wash until the odor is no longer detectable in the organic layer.

Q: My TLC plate shows my product spot, but also a spot near the baseline that streaks. What is this and how do I remove it?

A: The spot at the baseline (Rf ≈ 0) or streaking from the baseline is characteristic of the unreacted 4-fluorothiophenol. Its polarity, due to the -SH group, causes it to adhere strongly to the silica gel stationary phase, resulting in low mobility. This confirms that your product is contaminated.

-

Solution 1 (Preferred): Re-dissolve your product in an organic solvent like ethyl acetate or diethyl ether and perform the alkaline liquid-liquid extraction as described in Protocol 1 . This is the most efficient way to remove large amounts of this impurity.

-

Solution 2 (For minor impurities): If the baseline spot is faint, you can proceed directly to flash column chromatography (Protocol 2 ). The polar thiol will remain adsorbed to the silica gel while your less-polar sulfide product elutes.

Q: I performed the NaOH wash, but my ¹H NMR spectrum still shows the characteristic aromatic signals of 4-fluorothiophenol. What could have gone wrong?

A: This suggests an incomplete extraction. Consider the following possibilities:

-

Insufficient Base: You may not have used enough NaOH solution or the concentration was too low to deprotonate all of the residual thiol. Ensure you use a volume of base at least equal to your organic layer volume and repeat the wash 2-3 times.

-

Poor Mixing: The separation of compounds between two liquid phases depends on maximizing the surface area between them.[4] Ensure you shake the separatory funnel vigorously for at least 30-60 seconds during each wash to ensure a thorough extraction.

-

Emulsion Formation: An emulsion (a stable mixture of the organic and aqueous layers) may have formed, trapping the thiophenolate salt in the organic phase. If an emulsion forms, try adding a small amount of brine (saturated aq. NaCl solution) to break it.

-

pH Drift: If you had a large amount of unreacted thiol, the initial washes may have consumed the base, lowering the pH. Check the pH of the aqueous layer after the final wash; it should still be strongly basic (pH > 12).

Part 3: Detailed Experimental Protocols

Key Compound Properties

For reference, the physical properties of the reactants are summarized below. The product, (3-Bromobenzyl)(4-fluorophenyl)sulfane, is expected to be a high-boiling oil or a solid, with very low water solubility and neutral character.

| Compound | Formula | M.W. ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Key Feature |

| 4-Fluorothiophenol | C₆H₅FS | 128.17 | 162-168[2][5] | 43-46[2][5] | Acidic (pKa ≈ 6.4) [2][3] |

| 3-Bromobenzyl bromide | C₇H₆Br₂ | 249.93 | ~258[6] | 39-42[7][8] | Neutral Electrophile |

| (Product) | C₁₃H₁₀BrFS | 313.19 | High | N/A | Neutral |

Protocol 1: Alkaline Liquid-Liquid Extraction (Primary Method)

This method leverages the acidic nature of the unreacted 4-fluorothiophenol for its removal.

Objective: To selectively remove acidic 4-fluorothiophenol from the neutral sulfide product.

Materials:

-

Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, dichloromethane).

-

1M or 2M Sodium Hydroxide (NaOH) solution.

-

Deionized Water.

-

Brine (saturated aqueous NaCl solution).

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Separatory funnel.

Procedure:

-

Preparation: Ensure your crude product is fully dissolved in an appropriate organic solvent in a separatory funnel.

-

First Alkaline Wash: Add an equal volume of 1M NaOH solution to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Close the stopcock and shake vigorously for 30-60 seconds.

-

Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The lower, aqueous layer contains the sodium 4-fluorothiophenolate salt.

-

Drain and Repeat: Drain the lower aqueous layer. Repeat steps 2-3 two more times with fresh portions of 1M NaOH. This ensures complete removal of the thiol.

-

Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual NaOH. Drain the aqueous layer.

-

Brine Wash: Wash the organic layer with an equal volume of brine. This helps to break any minor emulsions and removes bulk water from the organic layer.

-

Drying: Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

-

Isolation: Filter or decant the dried organic solution away from the drying agent. Remove the solvent under reduced pressure (rotary evaporation) to yield the purified (3-Bromobenzyl)(4-fluorophenyl)sulfane.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Fluorothiophenol | 371-42-6 [chemicalbook.com]

- 3. 4-Fluorothiophenol CAS#: 371-42-6 [m.chemicalbook.com]

- 4. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 5. 4-Fluorothiophenol | CAS#:371-42-6 | Chemsrc [chemsrc.com]

- 6. 3-Bromobenzyl bromide [nanfangchem.com]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

Validation & Comparative

C13 NMR characterization of (3-Bromobenzyl)(4-fluorophenyl)sulfane

An In-Depth Technical Guide to the C13 NMR Characterization of (3-Bromobenzyl)(4-fluorophenyl)sulfane

Authored by: Dr. Gemini, Senior Application Scientist

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with substituted diaryl sulfanes, a class of compounds with significant therapeutic potential, robust analytical methodologies are indispensable. This guide provides a comprehensive technical overview of the Carbon-13 Nuclear Magnetic Resonance (C13 NMR) characterization of (3-Bromobenzyl)(4-fluorophenyl)sulfane. We will delve into a comparative analysis of predicted spectral data against that of its precursors, outline a rigorous experimental protocol, and provide expert insights into the interpretation of the spectral features.

The Strategic Importance of C13 NMR in Structural Verification

C13 NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon framework of a molecule. Each unique carbon atom in a distinct electronic environment gives rise to a specific resonance signal, the chemical shift of which is highly sensitive to the surrounding atoms and functional groups. For a molecule such as (3-Bromobenzyl)(4-fluorophenyl)sulfane, with its two substituted aromatic rings and a methylene bridge, C13 NMR is crucial for:

-

Unambiguous Confirmation of Structure: Verifying the connectivity of the benzyl and phenyl rings through the sulfur atom.

-

Isomer Differentiation: Distinguishing between the intended meta-substituted bromobenzyl isomer and other potential positional isomers.

-

Purity Assessment: Identifying the presence of starting materials or by-products from the synthesis.

The synthesis of (3-Bromobenzyl)(4-fluorophenyl)sulfane typically proceeds via a nucleophilic substitution reaction between 3-bromobenzyl bromide and 4-fluorothiophenol. A thorough C13 NMR analysis is therefore essential to confirm the successful formation of the desired product and the absence of residual starting materials.

Comparative C13 NMR Data Analysis

To facilitate the identification of the product and potential impurities, a comparison of the predicted C13 NMR spectrum of (3-Bromobenzyl)(4-fluorophenyl)sulfane with the experimental spectra of its starting materials is invaluable.

Predicted and Experimental C13 NMR Data

The following table summarizes the predicted C13 NMR chemical shifts for (3-Bromobenzyl)(4-fluorophenyl)sulfane, generated using advanced computational models[1][2][3][4][5], and the experimental data for the starting materials, 3-bromobenzyl bromide[6][7] and 4-fluorothiophenol[8].

| Carbon Atom | (3-Bromobenzyl)(4-fluorophenyl)sulfane (Predicted, ppm) | 3-Bromobenzyl Bromide (Experimental, ppm) | 4-Fluorothiophenol (Experimental, ppm) |

| Methylene-C | ~39-42 | ~32.5 | - |

| C1' (C-S) | ~130-133 | - | ~125-128 |

| C2'/C6' (C-F) | ~134-137 (d) | - | ~132-135 (d) |

| C3'/C5' | ~116-119 (d) | - | ~115-118 (d) |

| C4' (C-F) | ~161-164 (d) | - | ~160-163 (d) |

| C1'' (C-CH2) | ~140-143 | ~139-142 | - |

| C2'' | ~129-132 | ~129-132 | - |

| C3'' (C-Br) | ~122-125 | ~122-125 | - |

| C4'' | ~130-133 | ~130-133 | - |

| C5'' | ~126-129 | ~126-129 | - |

| C6'' | ~130-133 | ~130-133 | - |

Note: Predicted values are estimates and can vary based on the prediction algorithm and solvent used. The 'd' indicates a doublet due to C-F coupling.

Molecular Structure with Carbon Numbering

To aid in the assignment of the C13 NMR signals, the following diagram illustrates the numbering scheme for the carbon atoms in (3-Bromobenzyl)(4-fluorophenyl)sulfane.

Caption: Numbering of carbon atoms in (3-Bromobenzyl)(4-fluorophenyl)sulfane.

Experimental Protocol for C13 NMR Acquisition

The following protocol outlines the steps for acquiring a high-quality C13 NMR spectrum of (3-Bromobenzyl)(4-fluorophenyl)sulfane.

Materials and Instrumentation

-

Sample: (3-Bromobenzyl)(4-fluorophenyl)sulfane (approximately 20-50 mg)

-

NMR Solvent: Deuterated chloroform (CDCl3) is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single solvent peak at approximately 77.16 ppm.[9][10] Other deuterated solvents such as acetone-d6 or DMSO-d6 can be used if solubility is an issue.[11][12]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0 ppm.

-

NMR Tube: 5 mm high-precision NMR tube.

-

NMR Spectrometer: A spectrometer with a field strength of at least 75 MHz for carbon is recommended for good signal dispersion.

Workflow for C13 NMR Sample Preparation and Analysis

Caption: Standard workflow for C13 NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 20-50 mg of (3-Bromobenzyl)(4-fluorophenyl)sulfane and transfer it to a clean, dry vial.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% TMS.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a standard proton-decoupled C13 NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase correction and baseline correction to ensure accurate peak integration and chemical shift determination.

-

Calibrate the spectrum by setting the TMS signal to 0.0 ppm.

-

In-Depth Spectral Interpretation and Comparative Analysis

A detailed analysis of the predicted C13 NMR spectrum of (3-Bromobenzyl)(4-fluorophenyl)sulfane reveals key structural features:

-

Methylene Carbon: The methylene bridge carbon is expected to appear in the aliphatic region, typically between 39 and 42 ppm. This signal is a clear indicator of the benzyl moiety and its connection to the sulfur atom. Its chemical shift will be significantly different from the benzylic carbon in the starting material, 3-bromobenzyl bromide (~32.5 ppm), due to the change in the substituent from bromine to the 4-fluorophenylthio group.

-

4-Fluorophenyl Ring Carbons:

-

The carbon directly bonded to the fluorine atom (C4') will exhibit the largest downfield shift in this ring due to the high electronegativity of fluorine, appearing around 161-164 ppm.[13] It will also show a large one-bond C-F coupling constant.

-

The carbons ortho to the fluorine (C3' and C5') will be shifted upfield relative to benzene and will also show C-F coupling.

-

The carbons meta to the fluorine (C2' and C6') will be less affected by the fluorine but will be influenced by the sulfur substituent.

-

The carbon attached to the sulfur atom (C1') will be shifted downfield.

-

-

3-Bromobenzyl Ring Carbons:

-

The carbon bearing the bromine atom (C3'') will be significantly shifted upfield compared to the other aromatic carbons due to the heavy atom effect of bromine, appearing around 122-125 ppm.

-

The quaternary carbon attached to the methylene group (C1'') will be downfield, around 140-143 ppm.

-

The remaining aromatic carbons (C2'', C4'', C5'', C6'') will have chemical shifts in the typical aromatic region of 126-133 ppm. Their precise shifts can be predicted using additivity rules for substituents.[14]

-

Comparison with Alternatives and Impurities

-

Starting Materials: The presence of unreacted 3-bromobenzyl bromide would be indicated by a peak around 32.5 ppm.[6][7] Residual 4-fluorothiophenol would show a distinct set of aromatic signals corresponding to a monosubstituted benzene ring.[8]

-

Positional Isomers: Should the synthesis inadvertently produce other isomers, such as (2-bromobenzyl)(4-fluorophenyl)sulfane or (4-bromobenzyl)(4-fluorophenyl)sulfane, the C13 NMR spectrum would be markedly different. The substitution pattern on the bromobenzyl ring would alter the number of unique carbon signals and their chemical shifts, providing a clear method for isomer identification.

Conclusion

C13 NMR spectroscopy is an indispensable tool for the structural characterization of (3-Bromobenzyl)(4-fluorophenyl)sulfane. By comparing a predicted spectrum with that of the starting materials and understanding the influence of the substituents on the chemical shifts, researchers can confidently verify the structure of the final product, assess its purity, and rule out the presence of unwanted isomers. The protocol and analysis presented in this guide provide a robust framework for the successful application of C13 NMR in the development of novel sulfide-containing compounds.

References

-

NAPROC-13: A Carbon NMR Web Database for the Structural Elucidation of Natural Products and Food Phytochemicals - Academia.edu. Available at: [Link]

-

PubChem. 4-Fluorothiophenol. Available at: [Link]

-

Spectral Database for Organic Compounds (SDBS). Available at: [Link]

-

PubChem. 3-Bromobenzyl bromide. Available at: [Link]

-

Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - PMC. Available at: [Link]

-

Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data - ACS Publications. Available at: [Link]

-

13C NMR substituent induced chemical shifts in the side-chain carbons of

,/-unsaturated sulphones. Available at: [Link] -

NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Available at: [Link]

-

Supporting Information for a chemical publication. Available at: [Link]

-

Thioester supporting info - The Royal Society of Chemistry. Available at: [Link]

-

13-C NMR Chemical Shift Table. Available at: [Link]

-